molecular formula C8H6ClNO2 B3045776 Benzene, 1-chloro-2-isocyanato-3-methoxy- CAS No. 113615-78-4

Benzene, 1-chloro-2-isocyanato-3-methoxy-

Cat. No.: B3045776
CAS No.: 113615-78-4
M. Wt: 183.59 g/mol
InChI Key: AXFVCCBIHVSULB-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-isocyanato-3-methoxy- is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy- typically involves the introduction of the isocyanate group onto a pre-substituted benzene ring. One common method is the reaction of 1-chloro-2-methoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the isocyanate derivative.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene. The steps include chlorination, methoxylation, and finally, the introduction of the isocyanate group. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: Benzene, 1-chloro-2-isocyanato-3-methoxy- can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) can be used under mild conditions.

    Addition Reactions: Amines or alcohols in the presence of a catalyst or under heat can facilitate the addition to the isocyanate group.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Benzene, 1-chloro-2-isocyanato-3-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its reactive isocyanate group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.

    Industry: Utilized in the production of polymers and resins, where the isocyanate group can react with polyols to form polyurethane materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-isocyanato-3-methoxy- primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials.

Molecular Targets and Pathways:

    Nucleophiles: The isocyanate group targets nucleophilic sites in molecules, facilitating the formation of covalent bonds.

    Pathways: The reaction pathways typically involve the formation of an intermediate complex, followed by the release of a small molecule (e.g., HCl) and the formation of the final product.

Comparison with Similar Compounds

    Benzene, 1-chloro-2-isocyanato-: Similar structure but lacks the methoxy group.

    Benzene, 1-chloro-3-isocyanato-: Similar structure but with the isocyanate group in a different position.

Uniqueness: Benzene, 1-chloro-2-isocyanato-3-methoxy- is unique due to the presence of both the methoxy and isocyanate groups on the benzene ring

Properties

IUPAC Name

1-chloro-2-isocyanato-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFVCCBIHVSULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437146
Record name Benzene, 1-chloro-2-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113615-78-4
Record name Benzene, 1-chloro-2-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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